2-(Hept-1-YN-1-YL)-5-phenyltellurophene
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Overview
Description
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is a unique organotellurium compound characterized by the presence of a tellurophene ring substituted with a heptynyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a bromo-substituted tellurophene with a heptynyl group in the presence of a palladium catalyst and a copper co-catalyst.
Electrophilic Cyclization: The intermediate product from the Sonogashira coupling is subjected to electrophilic cyclization using iodine or other halogenating agents to form the tellurophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-YN-1-YL)-5-phenyltellurophene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Telluroxides, tellurones.
Reduction: Tellurides.
Substitution: Substituted tellurophenes with different functional groups.
Scientific Research Applications
2-(Hept-1-YN-1-YL)-5-phenyltellurophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organotellurium compounds.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene in biological systems is not fully understood. it is believed that the compound interacts with cellular components through its tellurium atom, which can form covalent bonds with thiol groups in proteins and enzymes, potentially disrupting their function . The compound may also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-(Hept-1-YN-1-YL)-1,1’-biphenyl: Similar structure but lacks the tellurium atom, resulting in different chemical reactivity and applications.
Benzothiophene Derivatives: Contain sulfur instead of tellurium, leading to different electronic properties and biological activities.
Uniqueness
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs .
Properties
CAS No. |
920977-39-5 |
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Molecular Formula |
C17H18Te |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-hept-1-ynyl-5-phenyltellurophene |
InChI |
InChI=1S/C17H18Te/c1-2-3-4-5-9-12-16-13-14-17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13-14H,2-5H2,1H3 |
InChI Key |
JIGNMMHWEWAMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C([Te]1)C2=CC=CC=C2 |
Origin of Product |
United States |
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